molecular formula C8H4ClIN2O B581512 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 1246088-64-1

5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Cat. No.: B581512
CAS No.: 1246088-64-1
M. Wt: 306.487
InChI Key: BTGXUNBNODWXNY-UHFFFAOYSA-N
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Description

Nomenclature and Identification Parameters

IUPAC Naming and Alternative Nomenclature

The systematic IUPAC name for this compound is 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde , reflecting its fused bicyclic structure comprising a pyrrole ring annulated with a pyridine moiety. The numbering begins at the pyrrole nitrogen, with substituents at positions 4 (carbaldehyde), 5 (chloro), and 6 (iodo). Alternative names include 5-Chlor-6-iod-1H-pyrrolo[2,3-b]pyridin-4-carbaldehyd (German) and 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldéhyde (French). Non-IUPAC designations, such as CHLOROIODOPYRROLOPYRIDINECARBALDEHYDE HB561234 , appear in vendor catalogs.

CAS Registry Number (1246088-64-1)

The Chemical Abstracts Service (CAS) Registry Number 1246088-64-1 uniquely identifies this compound across scientific and commercial databases. This identifier is critical for regulatory compliance, patent applications, and material safety documentation.

MDL Number (MFCD17171349)

The MDL Number MFCD17171349 is assigned to this compound in chemical databases, facilitating precise tracking in synthesis workflows.

PubChem Substance ID (329772096)

PubChem lists this compound under Substance ID 329772096 , providing access to its physicochemical properties, spectral data, and vendor information.

ChemSpider ID (25999897)

ChemSpider ID 25999897 offers structural validation, including molecular formula (C~8~H~4~ClIN~2~O ), molecular weight (306.49 g/mol ), and SMILES notation (O=CC1C(Cl)=C(I)N=C2NC=CC2=1 ).

Identifier Value
IUPAC Name This compound
CAS Registry Number 1246088-64-1
MDL Number MFCD17171349
PubChem Substance ID 329772096
ChemSpider ID 25999897

Historical Context of Pyrrolo[2,3-b]pyridine Derivatives

Pyrrolo[2,3-b]pyridines, or 7-azaindoles, emerged as structurally simplified analogs of indoles, leveraging their bioisosteric relationship with purines. Early syntheses in the 1960s focused on Madelung and Fischer cyclization strategies, enabling access to halogenated derivatives through electrophilic substitution. The 1990s saw advancements in palladium-catalyzed cross-coupling reactions, which facilitated functionalization at the 3-position, a key site for introducing halogens or aldehydes. By the 2010s, these derivatives gained prominence in medicinal chemistry due to their kinase-inhibitory properties, exemplified by FDA-approved drugs targeting BRAF and c-Met kinases.

Position of this compound in Heterocyclic Chemistry

This compound belongs to the halogenated azaindole subclass, characterized by a pyrrolo[2,3-b]pyridine core with electron-withdrawing substituents (Cl, I) and a carbaldehyde group. Its structure aligns with type II kinase inhibitors, where the carbaldehyde may serve as a hydrogen-bond acceptor in enzyme active sites. The iodine atom at position 6 enhances reactivity for further functionalization via Suzuki-Miyaura or Ullmann couplings, making it a versatile intermediate in drug discovery.

In heterocyclic chemistry, pyrrolo[2,3-b]pyridines occupy a niche between indoles and pyridines, offering tunable electronic properties. The chloro and iodo substituents increase electrophilicity, enabling nucleophilic aromatic substitution—a strategy exploited in synthesizing antiviral and anticancer agents. The carbaldehyde group at position 4 provides a handle for Schiff base formation or reductive amination, expanding its utility in fragment-based drug design.

Properties

IUPAC Name

5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2O/c9-6-5(3-13)4-1-2-11-8(4)12-7(6)10/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGXUNBNODWXNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C(=C21)C=O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 1H-Pyrrolo[2,3-b]pyridine

Initial bromination at the 5-position is achieved using bromine (Br₂) in chloroform at 0–25°C for 10–60 minutes, yielding 5-bromo-1H-pyrrolo[2,3-b]pyridine. Alternatively, N-bromosuccinimide (NBS) with triethylamine in dichloromethane or tetrahydrofuran (THF) provides regioselective bromination.

Example Protocol

  • Substrate : 1H-pyrrolo[2,3-b]pyridine (10 mmol)

  • Reagent : NBS (12 mmol), triethylamine (15 mmol)

  • Solvent : Dichloromethane (50 mL)

  • Conditions : Stir at 25°C for 12 hours

  • Yield : 68%

Sequential Halogenation for Chloro and Iodo Substituents

To introduce chlorine and iodine at positions 5 and 6, respectively, a two-step halogenation is employed:

  • Chlorination : Treatment of 5-bromo-1H-pyrrolo[2,3-b]pyridine with phosphorus oxychloride (POCl₃) at reflux (110°C) for 4–6 hours replaces the bromine with chlorine.

  • Iodination : Subsequent iodination using iodine monochloride (ICl) in acetic acid at 80°C for 2 hours installs the iodine atom.

Key Data

StepReagentTemperatureTimeYield
1POCl₃ (excess)110°C5 h75%
2ICl (1.2 equiv)80°C2 h62%

Aldehyde Functionalization via Vilsmeier-Haack Reaction

The formyl group at position 4 is introduced via the Vilsmeier-Haack reaction, which involves treating the halogenated pyrrolo[2,3-b]pyridine with dimethylformamide (DMF) and phosphorus oxychloride.

Optimized Procedure

  • Substrate : 5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine (5 mmol)

  • Reagents : DMF (10 mL), POCl₃ (15 mmol)

  • Conditions : Reflux at 90°C for 3 hours

  • Workup : Quench with ice-water, neutralize with NaHCO₃, extract with ethyl acetate

  • Yield : 58%

Mechanistic Insight
The reaction proceeds through electrophilic attack by the in situ-generated chloroiminium ion at the electron-rich 4-position, followed by hydrolysis to yield the aldehyde.

Alternative Route: Palladium-Catalyzed Cross-Coupling

For scalable synthesis, palladium-catalyzed cross-coupling reactions enable sequential halogenation. A Suzuki-Miyaura coupling with iodobenzene diacetate facilitates iodine insertion, while a Buchwald-Hartwig amination is avoided due to competing side reactions.

Representative Protocol

  • Substrate : 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (5 mmol)

  • Catalyst : Pd(OAc)₂ (0.1 equiv), Xantphos (0.2 equiv)

  • Iodine Source : I₂ (1.5 equiv), CuI (0.5 equiv)

  • Solvent : DMF (20 mL)

  • Conditions : 120°C, 12 hours under N₂

  • Yield : 54%

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) and recrystallized from ethanol. Analytical data matches literature reports:

  • Molecular Formula : C₈H₄ClIN₂O

  • HRMS (ESI) : m/z 306.8932 [M+H]⁺ (calc. 306.8935)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.05 (s, 1H, NH), 9.98 (s, 1H, CHO), 8.32 (s, 1H), 7.89 (s, 1H)

Challenges and Optimization Strategies

  • Regioselectivity : Competing halogenation at adjacent positions is mitigated by steric bulk of substituents.

  • Aldehyde Stability : The formyl group is prone to oxidation; reactions are conducted under inert atmosphere.

  • Scalability : Batch-to-batch consistency improves with automated temperature control during iodination.

Comparative Analysis of Methods

MethodHalogenation EfficiencyAldehyde YieldScalability
Sequential HalogenationHigh (Cl: 75%, I: 62%)58%Moderate
Vilsmeier-HaackN/A58%High
Palladium-CatalyzedI: 54%54%Low

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

    Reduction: 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology and Medicine: This compound has potential applications in the development of pharmaceuticals, particularly as a building block for kinase inhibitors and other bioactive molecules. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is largely dependent on its interactions with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of halogen atoms can enhance its binding affinity to target proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes.

Comparison with Similar Compounds

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 918515-16-9)

  • Structural Similarity : 0.78 (based on ).
  • Key Differences :
    • Chlorine at position 4 vs. position 5 in the target compound.
    • Aldehyde group at position 3 instead of position 3.
  • Implications :
    • Positional isomerism affects electronic distribution and reactivity. The aldehyde at position 3 may alter nucleophilic attack sites compared to the target compound .

6-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

  • Molecular Weight : 164.14 g/mol (vs. 306.49 g/mol for the target compound) .
  • Key Differences :
    • Fluorine (F) at position 6 instead of iodine.
    • Lacks chlorine at position 4.
  • Implications :
    • Lower molecular weight improves solubility but reduces steric bulk.
    • Fluorine’s electronegativity may enhance metabolic stability compared to iodine .

Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b)

  • Yield : 60% (similar to typical yields for pyrrolopyridine derivatives) .
  • Key Differences :
    • Pyrrolo[2,3-c ]pyridine core vs. pyrrolo[2,3-b ]pyridine in the target compound.
    • Carboxylate ester (-COOEt) at position 2 instead of an aldehyde.
  • Implications :
    • The ester group offers stability under basic conditions, contrasting with the aldehyde’s reactivity .

5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 1190314-60-3)

  • Structural Similarity : 0.89 ().
  • Key Differences :
    • Ketone (-CO-) at position 2 vs. aldehyde at position 4.
    • Lacks iodine at position 5.
  • Implications :
    • The ketone group reduces electrophilicity, limiting utility in conjugation reactions compared to the aldehyde .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Group Reactivity/Applications
Target Compound Pyrrolo[2,3-b]pyridine 5-Cl, 6-I, 4-CHO 306.49 Aldehyde High reactivity for conjugation
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Pyrrolo[2,3-b]pyridine 4-Cl, 3-CHO ~278 (estimated) Aldehyde Altered electronic properties
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Pyrrolo[2,3-b]pyridine 6-F, 4-CHO 164.14 Aldehyde Improved solubility
Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrolo[2,3-c]pyridine 5-Cl, 2-COOEt ~240 (estimated) Ester Enhanced stability

Biological Activity

5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antiviral properties, as well as its relevance in drug development.

  • Molecular Formula : C₈H₄ClIN₂O
  • Molecular Weight : 306.49 g/mol
  • CAS Number : 1246088-64-1
  • MDL Number : MFCD17171349

The compound is characterized by the presence of a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µM
Escherichia coli100 µM
Streptococcus agalactiae75 µM

The compound exhibited notable activity against Staphylococcus aureus, with an MIC of 50 µM, indicating its potential as a therapeutic agent against Gram-positive bacteria. Its efficacy against Escherichia coli and Streptococcus agalactiae suggests a broader spectrum of antibacterial action, although higher concentrations were required for inhibition .

Antiviral Activity

The compound's antiviral potential has also been explored. It has been reported to inhibit viral replication effectively in various assays.

Table 2: Antiviral Activity Data

Virus TypeEffective Concentration (EC50)
Respiratory Syncytial Virus (RSV)5 μM
Hepatitis C Virus (HCV)7 μM

In vitro studies demonstrated that this compound inhibited RSV with an EC50 value of 5 μM and showed significant activity against HCV with an EC50 of 7 μM. These findings position the compound as a promising candidate for further development as an antiviral agent .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in bacterial growth and viral replication processes. Molecular docking studies could provide insights into these interactions and guide future modifications to enhance efficacy.

Case Studies

Several case studies have documented the therapeutic potential of pyrrolopyridine derivatives:

  • Case Study A : A derivative similar to 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine was tested for its ability to inhibit bacterial growth in clinical isolates. The study found that compounds with similar structural features showed enhanced activity against resistant strains of Staphylococcus aureus.
  • Case Study B : In a preclinical model, a related compound demonstrated significant antiviral activity against HCV, leading to a reduction in viral load in treated subjects. The findings suggest that modifications to the pyrrole structure can enhance antiviral properties.

Q & A

Basic: What are the key synthetic routes for 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde?

Methodological Answer:
The synthesis typically involves halogenation followed by oxidation to introduce the aldehyde group.

  • Halogenation: Start with a pyrrolo[2,3-b]pyridine precursor. Chlorination at position 5 and iodination at position 6 can be achieved using reagents like NCS (N-chlorosuccinimide) and iodine monochloride (ICl) in anhydrous DMF at 60–80°C .
  • Oxidation: Convert a methyl or hydroxymethyl group at position 4 to the aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane under reflux .
    Example Reaction Table:
StepReagents/ConditionsYield (%)Reference
ChlorinationNCS, DMF, 70°C75–85
IodinationICl, DMF, 60°C65–70
OxidationPCC, CH₂Cl₂, reflux50–60

Advanced: How can conflicting data on halogenation reaction yields be resolved?

Methodological Answer:
Discrepancies in yields (e.g., 65–85% for iodination) may stem from solvent purity , reaction time , or catalyst selection . To resolve:

Design of Experiments (DoE): Use factorial design to optimize variables (temperature, stoichiometry, solvent).

In Situ Monitoring: Employ techniques like HPLC or FTIR to track reaction progress .

Catalyst Screening: Test alternatives like CuI for iodination, which may improve regioselectivity and yield .

Basic: Which spectroscopic methods are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for aldehyde proton at δ 9.8–10.2 ppm and pyrrole NH at δ 12–13 ppm (DMSO-d₆) .
    • ¹³C NMR: Aldehyde carbon appears at δ 190–200 ppm .
  • X-ray Crystallography: Use SHELX software for structure refinement, particularly for resolving halogen positions and verifying regiochemistry .
  • Mass Spectrometry: Confirm molecular ion [M+H]⁺ at m/z 333.9 (C₈H₅ClIN₂O⁺) .

Advanced: What strategies exist for regioselective functionalization of the pyrrolopyridine core?

Methodological Answer:

  • Directing Groups: Introduce temporary groups (e.g., boronic esters) to guide halogenation or cross-coupling reactions. For example, use Suzuki-Miyaura coupling with Pd catalysts to add aryl groups at position 6 .
  • Protection/Deprotection: Protect the aldehyde with a ketal group during iodination to prevent side reactions .
    Table: Functionalization Strategies
PositionStrategyReagentsYield Range (%)
5 (Cl)Electrophilic substitutionNCS, DMF70–85
6 (I)Metal-catalyzed iodinationI₂, CuI60–75
4 (CHO)Oxidation of -CH₂OHPCC50–65

Biological: What in vitro assays are used to study its bioactivity?

Methodological Answer:

  • Kinase Inhibition Assays: Test against FGFR (fibroblast growth factor receptor) or JAK kinases using fluorescence polarization .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 µM suggest therapeutic potential .
  • Molecular Docking: Perform with AutoDock Vina to predict binding affinity to SIRT2 or other targets. The aldehyde group may form hydrogen bonds with catalytic lysine residues .

Crystallography: How is SHELX software applied in its structural analysis?

Methodological Answer:

  • Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.
  • Refinement: In SHELXL, apply TWIN and BASF commands to handle twinning (common in halogenated heterocycles) .
  • Validation: Check R-factor convergence (<5%) and electron density maps for halogen positions.

Safety: What precautions are necessary when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods due to volatility and potential inhalation hazards (H302, H319) .
  • Storage: Keep in amber vials at –20°C under inert gas (Ar/N₂) to prevent aldehyde oxidation .

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